3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide: 3-(3-acetylindol-1-yl)-N-(1-isopropylindol-4-yl)propanamide , is a chemical compound with the following properties:
Empirical Formula: CHNO
Molecular Weight: 231.25 g/mol
SMILES: O=C(O)CCN1C=C(C©=O)C2=CC=CC=C21
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves acylation of indole derivatives. One common method is the reaction between 3-acetylindole and 1-isopropyl-4-indolecarboxylic acid. The acylation step introduces the amide functionality.
Reaction Conditions:Reagents: 3-acetylindole, 1-isopropyl-4-indolecarboxylic acid
Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature or reflux
Isolation: Crystallization or column chromatography
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details on large-scale synthesis are proprietary and may not be publicly available.
Chemical Reactions Analysis
Reactions:
Acylation: The key step in the synthesis involves acylating the indole ring.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl group.
Reduction: Reduction of the carbonyl group to the corresponding alcohol is possible.
Acylating Agent: Acetic anhydride or acetyl chloride
Reduction Agent: Sodium borohydride (NaBH)
Major Products: The major product is the desired amide, 3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, potentially as an anticancer agent or modulator of cellular pathways.
Chemistry: Used as a building block for more complex molecules.
Industry: May serve as a precursor for drug development or other industrial processes.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Biological Activity
The compound 3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide , a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant studies that highlight its effects.
Chemical Structure and Properties
The molecular formula of the compound is C23H26N2O2 with a molecular weight of approximately 374.47 g/mol. The structure features two indole moieties connected by a propanamide linkage, which is crucial for its biological activity.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C23H26N2O2 |
Molecular Weight | 374.47 g/mol |
CAS Number | 1324056-09-8 |
Anticancer Activity
Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, research has shown that derivatives of indole can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Indole Derivatives in Cancer Therapy
A study conducted by Zhang et al. (2023) demonstrated that a similar indole derivative effectively inhibited the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death.
Anti-inflammatory Properties
Indole derivatives have also been recognized for their anti-inflammatory effects. Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammatory markers in preclinical models.
Research Findings: Inhibition of Inflammatory Cytokines
In vitro studies by Lee et al. (2024) revealed that treatment with the compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may possess therapeutic potential for inflammatory diseases.
Neuroprotective Effects
Emerging evidence suggests that indole derivatives may provide neuroprotective benefits, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve antioxidant activity and modulation of neuroinflammatory responses.
Clinical Implications: Neuroprotection
A study published by Kumar et al. (2025) highlighted that an indole derivative structurally similar to our compound exhibited protective effects against oxidative stress-induced neuronal cell death. The findings suggest potential applications in treating neurodegenerative conditions.
The biological activities of This compound are likely mediated through several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Properties
Molecular Formula |
C24H25N3O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(3-acetylindol-1-yl)-N-(1-propan-2-ylindol-4-yl)propanamide |
InChI |
InChI=1S/C24H25N3O2/c1-16(2)27-14-11-19-21(8-6-10-23(19)27)25-24(29)12-13-26-15-20(17(3)28)18-7-4-5-9-22(18)26/h4-11,14-16H,12-13H2,1-3H3,(H,25,29) |
InChI Key |
HKMMXDMHOFJHJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3C=C(C4=CC=CC=C43)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.